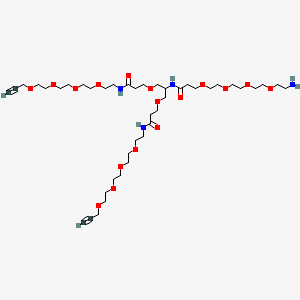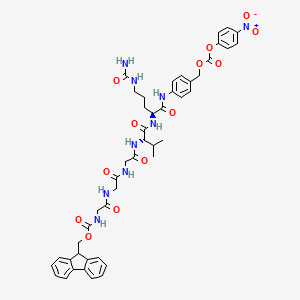
Fmoc-Gly3-Val-Cit-PAB-PNP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Gly3-Val-Cit-PAB-PNP is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It contains a 4-unit polyethylene glycol (PEG) chain and is designed to be cleaved by proteases, making it useful in targeted drug delivery systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Gly3-Val-Cit-PAB-PNP involves multiple steps, starting with the protection of amino acids and the formation of peptide bonds. The process typically includes:
Fmoc Protection: The amino acids are protected with 9-fluorenylmethyloxycarbonyl (Fmoc) to prevent unwanted reactions.
Peptide Bond Formation: The protected amino acids are coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage and Deprotection: The final product is cleaved from the resin and deprotected using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and rigorous purification steps like high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Gly3-Val-Cit-PAB-PNP undergoes various chemical reactions, including:
Cleavage: The linker is cleavable by proteases, which is crucial for its function in ADCs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the PNP (p-nitrophenyl) ester site.
Common Reagents and Conditions
Cleavage: Proteases like cathepsin B are commonly used.
Substitution: Reagents like amines can react with the PNP ester under mild conditions.
Major Products
The major products formed from these reactions include the cleaved linker fragments and the attached drug molecules, which are released upon cleavage .
Scientific Research Applications
Fmoc-Gly3-Val-Cit-PAB-PNP is widely used in scientific research, particularly in the development of ADCs. Its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates targeted drug delivery in cellular studies.
Medicine: Integral in the development of targeted cancer therapies.
Industry: Used in the production of ADCs for pharmaceutical applications.
Mechanism of Action
The mechanism of action of Fmoc-Gly3-Val-Cit-PAB-PNP involves its cleavage by proteases in the target environment, such as a tumor cell. The cleavage releases the attached drug, which then exerts its therapeutic effect. The molecular targets and pathways involved depend on the specific drug conjugated to the linker .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-Val-Cit-PAB-PNP
- MC-Val-Cit-PAB-PNP
- Fmoc-Phe-Lys(Trt)-PAB-PNP
Uniqueness
Fmoc-Gly3-Val-Cit-PAB-PNP is unique due to its specific sequence and the presence of a 4-unit PEG chain, which enhances its solubility and stability. This makes it particularly effective in ADC applications compared to other linkers .
Properties
Molecular Formula |
C46H51N9O13 |
|---|---|
Molecular Weight |
937.9 g/mol |
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C46H51N9O13/c1-27(2)41(54-40(58)24-50-38(56)22-49-39(57)23-51-45(62)66-26-36-34-10-5-3-8-32(34)33-9-4-6-11-35(33)36)43(60)53-37(12-7-21-48-44(47)61)42(59)52-29-15-13-28(14-16-29)25-67-46(63)68-31-19-17-30(18-20-31)55(64)65/h3-6,8-11,13-20,27,36-37,41H,7,12,21-26H2,1-2H3,(H,49,57)(H,50,56)(H,51,62)(H,52,59)(H,53,60)(H,54,58)(H3,47,48,61)/t37-,41-/m0/s1 |
InChI Key |
XGGHPPATANJJBS-IOPIWRGFSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-benzylpyrrolidin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine;4-methylbenzenesulfonic acid](/img/structure/B11931430.png)
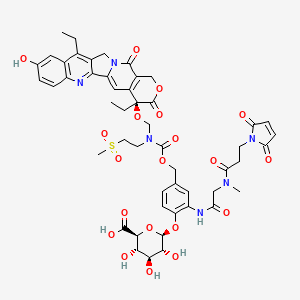
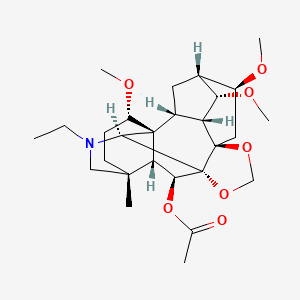



![heptadecan-9-yl 10-[2-hydroxyethyl-(8-nonoxy-8-oxooctyl)amino]decanoate](/img/structure/B11931456.png)
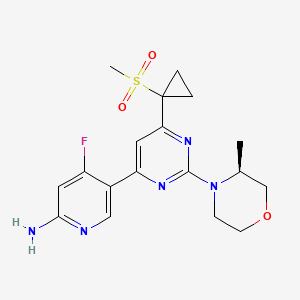

![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B11931490.png)

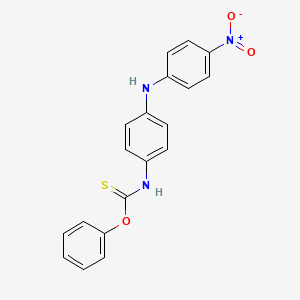
![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-(5-aminopentanoylamino)-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B11931513.png)
